molecular formula C7H6BrN3 B3045437 1-(Azidomethyl)-4-bromobenzene CAS No. 107047-10-9

1-(Azidomethyl)-4-bromobenzene

Cat. No.: B3045437
CAS No.: 107047-10-9
M. Wt: 212.05 g/mol
InChI Key: MOKKTDQWMSOCAF-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-bromobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the bromination of toluene to form 4-bromotoluene, followed by the conversion of the methyl group to an azidomethyl group. This can be achieved using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring proper handling and safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-bromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Various oxidizing agents can be employed, depending on the desired product.

Major Products:

    Triazoles: Formed via cycloaddition reactions with alkynes.

    Amines: Resulting from the reduction of the azido group.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-bromobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including bioorthogonal chemistry, where the compound can selectively react with alkyne-functionalized molecules without interfering with other biological processes .

Comparison with Similar Compounds

Uniqueness: 1-(Azidomethyl)-4-bromobenzene is unique due to the presence of both an azido group and a bromine atom on the benzene ring. This combination imparts distinct reactivity and allows for versatile applications in synthetic chemistry and materials science.

Properties

IUPAC Name

1-(azidomethyl)-4-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKKTDQWMSOCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450907
Record name 4-Bromobenzyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107047-10-9
Record name 4-Bromobenzyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107047-10-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzyl bromide (54) and sodium azide (2.0 equiv.) in DMF was stirred at 50° C. for 3 h. The reaction mixture was diluted with water and extracted with CH2Cl2. The combined organic extract was dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography to yield 55 as colorless oil in 92% yield.
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromobenzylbromide 1 (2.95 g, 11.8 mmol) in DMSO (5 mL) at room temperature, was added NaN3 (1.53 g, 23.5 mmol). The solution was heated to 80° C. and stirred for 1 h at this temperature. The reaction mixture was diluted with EtOAc, and washed with H2O and brine. The organic layer was dried over anhydrous Na2SO4, concentrated under reduced pressure, and the residue was purified by silica gel column chromatography using EtOAc/hexanes (10%) to give 1.88 g (76%) of 2 as a colorless oil. 1H NMR spectra was consistent with literature data. Shi, H.; Liu, J.; Geng, J.; Tang, B. Z.; Liu, B. J. Am. Chem. Soc. 2012, 134, 9569.
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76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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